Xuelianlactone

Description

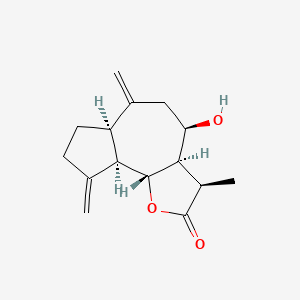

Structure

3D Structure

Properties

IUPAC Name |

(3R,3aR,4R,6aR,9aR,9bR)-4-hydroxy-3-methyl-6,9-dimethylidene-3a,4,5,6a,7,8,9a,9b-octahydro-3H-azuleno[4,5-b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-7-4-5-10-8(2)6-11(16)13-9(3)15(17)18-14(13)12(7)10/h9-14,16H,1-2,4-6H2,3H3/t9-,10+,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHUPGVCFEGYWMI-QQOHENMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC(=C)C3CCC(=C)C3C2OC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@@H](CC(=C)[C@@H]3CCC(=C)[C@@H]3[C@H]2OC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80147982 | |

| Record name | Xuelianlactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107259-46-1 | |

| Record name | Xuelianlactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107259461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xuelianlactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation, Extraction, and Purification Methodologies of Xuelianlactone

Botanical Sources and Ethnomedicinal Context for Isolation

Xuelianlactone is naturally derived from specific high-altitude plants. The primary botanical source identified for the isolation of this compound is Saussurea tridactyla Sch. Bip. ex Hook. f. kahaku.go.jpscispace.com. This plant is a member of the Asteraceae family and is commonly known as the Snow Lotus (B1177795). flowersofindia.net

Saussurea tridactyla thrives in the harsh alpine environments of the Himalayas, often found at elevations exceeding 12,000 feet. flowersofindia.net The genus Saussurea is well-documented in various traditional medicine systems, particularly in Traditional Tibetan Medicine and Chinese Medicine. akjournals.comscispace.comwikipedia.org Historically, the whole plant of species like S. tridactyla is harvested and utilized for its therapeutic properties. flowersofindia.net In ethnomedicinal practices, it is often used to address a range of conditions. Due to high demand and its challenging natural habitat, the plant has become increasingly rare. flowersofindia.net

The traditional uses of the source plant provide the foundational context for the scientific investigation and subsequent isolation of its bioactive constituents, including this compound.

Table 1: Ethnomedicinal Uses of Saussurea Species

| Medical System | Traditional Use | Reference |

|---|---|---|

| Traditional Tibetan Medicine | Used for rheumatic arthritis, gynecological disorders, and cough. akjournals.com | akjournals.com |

| Traditional Herbalism | Employed as a tonic for weakness, for menstrual disorders, and for arthritis. flowersofindia.net | flowersofindia.net |

Optimized Extraction Techniques for this compound

The extraction of this compound, a sesquiterpene lactone, from its botanical matrix is a pivotal step that dictates the yield and purity of the final product. The selection of an appropriate extraction method and solvent is crucial for efficiently obtaining the target compound while minimizing the co-extraction of impurities. researchgate.netresearchgate.netnih.gov

Extraction is the initial process of separating the desired natural products from the raw plant materials. researchgate.net Common methods for extracting sesquiterpene lactones include solvent-based techniques like maceration, sonication, and microwave-assisted extraction (MAE). nih.govscispace.comthieme-connect.com The choice of solvent is critical, with methanol (B129727), ethanol, and aqueous mixtures of these alcohols being frequently employed due to their effectiveness in dissolving these types of compounds. scispace.comresearchgate.net

For sesquiterpene lactones in general, research has focused on optimizing extraction parameters to maximize yield and reduce processing time and environmental impact. For instance, a study on Aucklandia lappa found that a combination of shaking for one hour followed by a 30-minute sonication bath using 100% methanol was an effective method. thieme-connect.comresearchgate.net Another study optimizing the extraction of similar compounds from Inula helenium using MAE identified the ideal conditions as 100% ethanol, a 30:1 liquid-to-solid ratio, a microwave power of 300 W, and an irradiation time of 5 minutes. nih.gov Such optimized protocols are significantly faster and more efficient than traditional maceration, which can take several days. nih.gov

The general procedure begins with pre-processing the plant material, which involves washing, drying, and grinding it into a fine powder to increase the surface area available for solvent contact. nih.gov Following extraction, the crude extract is typically concentrated under reduced pressure to remove the solvent.

Table 2: Comparison of Extraction Techniques for Sesquiterpene Lactones

| Extraction Technique | Principle | Typical Solvents | Advantages | Disadvantages |

|---|---|---|---|---|

| Maceration | Soaking the plant material in a solvent for an extended period. scispace.com | Ethanol, Methanol, Water mixtures. scispace.com | Simple, requires minimal equipment. | Time-consuming, may have lower efficiency. nih.gov |

| Sonication | Using ultrasonic waves to disrupt cell walls and enhance solvent penetration. thieme-connect.com | Methanol, Ethanol. thieme-connect.com | Faster than maceration, improved extraction efficiency. thieme-connect.com | Can potentially degrade thermolabile compounds if not controlled. |

| Microwave-Assisted Extraction (MAE) | Using microwave energy to heat the solvent and sample, causing cell rupture. nih.gov | Ethanol, Methanol. nih.gov | Very rapid, highly efficient, reduced solvent consumption. nih.gov | Requires specialized equipment, potential for thermal degradation. nih.gov |

Advanced Chromatographic and Spectroscopic Purification Strategies for this compound

Following extraction, the resulting crude mixture contains this compound along with a diverse array of other phytochemicals, such as flavonoids, coumarins, and lignans. akjournals.com Therefore, a systematic purification process is necessary to isolate this compound in its pure form. This is typically achieved through a series of advanced chromatographic techniques. nih.govmoravek.com

Chromatography is a powerful biophysical method that separates, identifies, and purifies components from a mixture. nih.gov The purification of a target compound from a complex plant extract often involves multiple chromatographic steps. nih.gov

A common initial step is column chromatography , where the crude extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel. nih.gov A solvent or a mixture of solvents (the mobile phase) is used to elute the compounds. Separation occurs based on the differential affinities of the compounds for the stationary and mobile phases. nih.gov For sesquiterpene lactones, elution is often performed using a gradient of non-polar to polar solvents, like hexane (B92381) to ethyl acetate.

To further purify the fractions obtained from column chromatography, High-Performance Liquid Chromatography (HPLC) is frequently employed. wikipedia.org HPLC offers higher resolution and is a cornerstone technique for the final purification of natural products. nih.gov A specific mode, Reversed-Phase HPLC (RP-HPLC) , where the stationary phase is non-polar and the mobile phase is polar (e.g., methanol-water or acetonitrile-water mixtures), is particularly effective for separating compounds like this compound. wikipedia.org Preparative HPLC can be used to isolate the compound in sufficient quantities for structural analysis.

Once a compound is purified, its identity and structure must be unequivocally confirmed. This is accomplished using a combination of spectroscopic methods:

Mass Spectrometry (MS): Often coupled with HPLC (HPLC-MS), this technique provides information about the molecular weight of the compound and, through fragmentation patterns (MSn), offers clues about its structure. akjournals.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are the most powerful methods for elucidating the detailed molecular structure of an organic compound. They provide information about the chemical environment of each hydrogen and carbon atom, allowing for the complete structural assignment of this compound. thieme-connect.com

This combination of chromatographic separation and spectroscopic analysis ensures the isolation and correct identification of pure this compound from its complex natural source. nih.govslideshare.net

Table 3: Chromatographic and Spectroscopic Techniques in Purification and Identification

| Technique | Role in the Process | Principle of Operation |

|---|---|---|

| Column Chromatography | Initial fractionation and purification of crude extract. nih.gov | Separation based on differential adsorption of components to a solid stationary phase (e.g., silica gel). nih.gov |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation and final purification. wikipedia.org | A high-pressure system pumps a liquid mobile phase through a column with small particle size stationary phase, achieving efficient separation. wikipedia.org |

| Mass Spectrometry (MS) | Molecular weight determination and structural clues. nih.gov | Ionizes chemical species and sorts the ions based on their mass-to-charge ratio. |

| Nuclear Magnetic Resonance (NMR) | Complete structural elucidation. thieme-connect.com | Exploits the magnetic properties of atomic nuclei to reveal the arrangement of atoms within a molecule. |

Table 4: List of Chemical Compounds Mentioned

| Compound Name | Chemical Class |

|---|---|

| This compound | Sesquiterpene Lactone |

| Acetonitrile (B52724) | Solvent |

| Apigenin | Flavonoid |

| Coumarins | Phenylpropanoid |

| Ethanol | Solvent |

| Ethyl acetate | Solvent |

| Flavonoids | Flavonoid |

| Hexane | Solvent |

| Lignans | Phenylpropanoid |

| Luteolin | Flavonoid |

| Methanol | Solvent |

| Umbelliferone | Coumarin |

Structural Elucidation and Derivatization of Xuelianlactone

Advanced Spectroscopic Approaches for Xuelianlactone Structure Determination

The definitive structure of this compound was pieced together using a combination of sophisticated spectroscopic techniques. These methods are essential for mapping the connectivity of atoms and understanding the three-dimensional shape of the molecule. youtube.comnumberanalytics.com

Nuclear Magnetic Resonance Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in the structural elucidation of this compound. researchgate.net Through detailed analysis of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR spectra, scientists were able to assign every proton and carbon atom in the molecule. researchgate.net These assignments revealed a guaianolide skeleton, which consists of a five-membered ring fused to a seven-membered ring, and confirmed the presence of the characteristic γ-lactone ring.

Table 1: Illustrative ¹H and ¹³C NMR Spectroscopic Data for a Guaianolide Sesquiterpene Lactone

| Position | δC (ppm) | δH (ppm, Multiplicity, J in Hz) |

|---|---|---|

| 1 | ~50 | ~2.6 (m) |

| 2 | ~28 | ~1.9-2.1 (m) |

| 3 | ~36 | ~2.3 (m) |

| 4 | ~165 | - |

| 5 | ~125 | - |

| 6 | ~82 | ~4.8 (d, 9.5) |

| 7 | ~51 | ~2.7 (m) |

| 8 | ~30 | ~2.0-2.2 (m) |

| 9 | ~48 | ~2.4 (m) |

| 10 | ~141 | - |

| 11 | ~140 | - |

| 12 | ~120 | ~5.6 (s), 6.1 (s) |

| 13 | ~21 | ~1.8 (s) |

| 14 | ~16 | ~1.1 (d, 7.0) |

| 15 | ~16 | ~1.0 (d, 7.0) |

Note: This table presents typical chemical shift ranges for compounds of this class and is for illustrative purposes.

Mass Spectrometry and Infrared Spectroscopy Techniques

High-Resolution Mass Spectrometry (HRMS) was employed to determine the precise molecular formula of this compound as C₁₅H₂₀O₃. epdf.pubepdf.pub The fragmentation pattern observed in the mass spectrum provided additional evidence for the proposed structure. nih.gov

Infrared (IR) spectroscopy identified the key functional groups present in the molecule. rsc.org The IR spectrum showed characteristic absorption bands for a γ-lactone (around 1770 cm⁻¹), a ketone or conjugated ester carbonyl group (around 1710 cm⁻¹), and carbon-carbon double bonds (around 1650 cm⁻¹). rsc.org

Synthetic and Semi-Synthetic Strategies for this compound and Analogues

The unique chemical architecture of this compound has made it an attractive target for chemical synthesis and modification.

Chemical Reactions and Transformation Pathways of this compound

The reactivity of this compound is primarily governed by its functional groups. fsu.edubyjus.com The α,β-unsaturated lactone is a key site for Michael addition reactions, while the exocyclic double bond can undergo various transformations. ferrovial.com

Design and Synthesis of this compound Derivatives

The creation of this compound derivatives is a strategy used to explore how structural changes affect its properties. tapi.comafjbs.com Semi-synthetic approaches often involve targeting the reactive sites of the natural product to create analogues with modified biological activity or physicochemical properties. nih.govmdpi.com For example, a glucoside derivative, this compound 8-O-beta-D-glucoside, has been isolated and identified. researchgate.netresearchgate.net

Stereochemical Investigations and Their Implications for this compound Analogues

The specific three-dimensional arrangement of atoms, or stereochemistry, is a fundamental aspect of this compound's identity.

The relative stereochemistry was initially inferred from Nuclear Overhauser Effect Spectroscopy (NOESY) data. However, the absolute configuration was definitively established by single-crystal X-ray diffraction analysis. researchgate.netnih.govwikipedia.org This technique provides an unambiguous determination of the molecule's 3D structure. nih.govwikipedia.org Understanding the precise stereochemistry is crucial, as even minor changes in the spatial arrangement of atoms can have a profound impact on the molecule's biological activity. The absolute configuration of this compound has been determined as (3R,3aR,4R,6aR,9aR,9bS)-4-hydroxy-3-methyl-6,9-dimethylene-3a,4,5,6a,7,8,9a,9b-octahydro-3H-azuleno[4,5-b]furan-2-one. naturalproducts.net

Biosynthetic Pathways and Metabolic Studies of Xuelianlactone

Elucidation of Xuelianlactone Biosynthesis in Natural Producers

The biosynthesis of sesquiterpene lactones (STLs) in natural producers, including this compound, begins with the universal C5 isoprene (B109036) units: isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized via two primary routes in plants: the mevalonate (B85504) (MVA) pathway, which occurs in the cytoplasm, and the methylerythritol phosphate (B84403) (MEP) pathway, localized in the plastids royalsocietypublishing.org.

These C5 units condense to form farnesyl diphosphate (B83284) (FPP), a 15-carbon precursor, through the action of farnesyl diphosphate synthase (FDS) royalsocietypublishing.orgmdpi.com. FPP serves as the committed precursor for all sesquiterpenes, including sesquiterpene lactones royalsocietypublishing.orgwur.nl. The initial and often rate-limiting step in STL biosynthesis is the cyclization of FPP, catalyzed by a class of enzymes known as sesquiterpene synthases (STPSs) or sesquiterpene cyclases mdpi.comwur.nl. This cyclization typically leads to the formation of various sesquiterpene hydrocarbons, such as germacrene A, which is a common intermediate for many STL subclasses, particularly germacranolides royalsocietypublishing.orgwur.nlup.ac.za.

Following the formation of the sesquiterpene hydrocarbon scaffold, a series of oxidative modifications occur. For instance, germacrene A undergoes a three-step oxidation process to germacrenoic acid, mediated by germacrene A oxidase (GAO) royalsocietypublishing.org. Subsequent lactonization, involving the formation of the characteristic lactone ring, is often catalyzed by different families of cytochrome P450 (CYP) enzymes royalsocietypublishing.orgup.ac.zanih.gov. These enzymes introduce hydroxyl groups at specific positions, leading to spontaneous lactonization or further enzymatic steps up.ac.zanih.gov. Additional modifications, such as cyclizations, ring fissions, and methyl migrations, along with further oxidations and hydroxylations by other enzymes like alcohol dehydrogenases, reductases, and acyl transferases, contribute to the vast structural diversity of sesquiterpene lactones mdpi.comwur.nl.

Enzymatic Mechanisms Governing Sesquiterpene Lactone Biosynthesis

The enzymatic machinery governing sesquiterpene lactone biosynthesis is highly specialized, involving several classes of enzymes that sequentially transform FPP into the diverse array of STLs. Key enzymatic steps include:

Sesquiterpene Synthases (STPSs) / Cyclases : These enzymes catalyze the initial cyclization of FPP to form various sesquiterpene hydrocarbons. For example, germacrene A synthase (GAS) converts FPP into germacrene A royalsocietypublishing.org. These enzymes are often localized in the cytosol and exhibit plasticity, capable of reusing substrates mdpi.com. The mechanism typically involves the dephosphorylation of FPP, generating a carbocation intermediate, followed by cyclization and further rearrangements wur.nl.

Cytochrome P450 Monooxygenases (CYPs) : CYPs play a crucial role in the subsequent oxidative steps, introducing hydroxyl groups onto the sesquiterpene scaffold. For instance, germacrene A hydroxylase, a P450 enzyme, hydroxylates germacrene A to germacra-1(10),4,11(13)-trien-12-ol (B1261682) up.ac.za. Other CYPs, such as CYP71BL2 (costunolide synthase) and CYP71BL1, are known to stereospecifically hydroxylate germacrene A acid (GAA) at C6 or C8, leading to the formation of various lactones like costunolide (B1669451) or inunolide nih.gov. The CYP71DD6 gene, for example, has been identified to catalyze 6,7-trans lactonization in sunflowers, leading to eupatolide (B211558) nih.gov.

Other Modifying Enzymes : Beyond STPSs and CYPs, other enzymes contribute to the final structure and functionalization of sesquiterpene lactones. These can include alcohol dehydrogenases, reductases, and acyl transferases, which perform further modifications to the C15 backbone mdpi.com. The precise combination and order of these enzymatic reactions define the specific sesquiterpene lactone produced.

The enzymatic cascade for sesquiterpene lactone biosynthesis can be summarized as follows:

| Step | Enzyme Class | Substrate(s) | Product(s) | Location |

| Isoprene Unit Formation | (MVA/MEP Pathway Enzymes) | Acetyl-CoA / Glyceraldehyde 3-phosphate, Pyruvate | IPP, DMAPP | Cytoplasm/Plastids royalsocietypublishing.org |

| FPP Synthesis | Farnesyl Diphosphate Synthase (FDS) | IPP, DMAPP | Farnesyl Diphosphate (FPP) | Cytosol mdpi.com |

| FPP Cyclization | Sesquiterpene Synthases (STPSs) | FPP | Sesquiterpene Hydrocarbons (e.g., Germacrene A) | Cytosol mdpi.com |

| Oxidation & Lactone Formation | Cytochrome P450s (CYPs) | Sesquiterpene Hydrocarbons/Acids | Hydroxylated Intermediates, Sesquiterpene Lactones | Cytosol up.ac.za |

| Further Modifications | Alcohol Dehydrogenases, Reductases, Acyl Transferases | Sesquiterpene Lactones | Diversified Sesquiterpene Lactones | - mdpi.com |

Metabolic Engineering and Synthetic Biology Approaches for this compound Production

Traditional methods for obtaining natural products like this compound often rely on extraction from their native plant sources. However, these methods can be limited by factors such as low yield, long plant growth cycles, and complex chemical structures, making large-scale production challenging nih.govresearchgate.net. Metabolic engineering and synthetic biology offer promising avenues to overcome these limitations by enabling the sustainable and efficient production of valuable natural products in heterologous hosts nih.govnih.govebsco.comconsensus.appjipb.net.

Metabolic Engineering involves the modification and optimization of metabolic pathways, primarily in microorganisms, to enhance the production of desired compounds nih.govebsco.com. This field leverages genetic engineering to alter nutrient flow, reduce waste, and improve productivity ebsco.com. Key host organisms for metabolic engineering include well-studied microbes like Saccharomyces cerevisiae (baker's yeast) and Escherichia coli, which can be genetically manipulated to produce a variety of products, including pharmaceuticals and nutraceuticals nih.govresearchgate.netebsco.commdpi.comnih.gov.

Synthetic Biology , an advanced form of genetic engineering, focuses on designing new biological parts, devices, and systems, or redesigning existing natural biological systems for specific purposes nih.govhudsonlabautomation.comantheia.bio. In the context of natural product biosynthesis, synthetic biology allows for the reconstruction and optimization of entire biosynthetic pathways in microbial cell factories, even for complex molecules that are difficult to synthesize chemically or harvest naturally researchgate.netnih.govantheia.bio.

For this compound production, these approaches could involve:

Pathway Reconstruction : Identifying and cloning the genes encoding the enzymes involved in this compound biosynthesis (e.g., sesquiterpene synthases, specific P450s, and other modifying enzymes) from its natural producer. These genes can then be introduced into a heterologous host, such as S. cerevisiae or E. coli, to reconstitute the complete biosynthetic pathway researchgate.netnih.gov.

Precursor Supply Optimization : Engineering the host organism's central metabolism to increase the flux towards FPP, the primary precursor for sesquiterpene lactones. This might involve enhancing the MVA or MEP pathways within the chosen microbial chassis royalsocietypublishing.orgnih.gov.

Enzyme Engineering : Modifying the activity or specificity of key enzymes (e.g., STPSs or CYPs) to improve the yield of this compound or to prevent the formation of undesired byproducts.

Host Optimization : Selecting and engineering robust microbial strains that can tolerate high titers of this compound and efficiently utilize inexpensive feedstocks, such as xylose, for production mdpi.comnih.gov.

Combinatorial Biosynthesis : Potentially combining enzymatic steps from different natural pathways or introducing novel enzymes to create new-to-nature this compound derivatives or to optimize the existing pathway researchgate.net.

The application of metabolic engineering and synthetic biology holds significant promise for the sustainable and cost-effective production of this compound, moving beyond the limitations of traditional plant extraction and potentially enabling its large-scale availability for research and other applications.

Mechanistic Investigations of Xuelianlactone S Biological Activities Preclinical Focus

Anti-inflammatory Mechanisms of Xuelianlactone

This compound exhibits notable anti-inflammatory properties, with studies indicating its ability to modulate key signaling pathways and regulate the expression of pro-inflammatory mediators.

This compound has been shown to interact with critical proteins involved in inflammation and pain signaling, including members of the Mitogen-Activated Protein Kinase (MAPK) family and the Nuclear Factor-kappa B (NF-κB) pathway. These interactions suggest that this compound can modulate inflammatory responses and cellular signaling.

Specifically, this compound demonstrates strong binding efficacy with targets such as MAPK1, MAPK8, and Tumor Necrosis Factor (TNF). mdpi.comresearchgate.netmdpi.comdntb.gov.uamdpi.com In the context of rheumatoid arthritis (RA), this compound, alongside other compounds from Saussurea involucrata, exhibits outstanding binding efficacy with these targets, providing valuable insights into its therapeutic potential for inflammatory conditions. mdpi.commdpi.com High-ranking targets associated with inflammation and joint destruction in RA, such as MAPK14, MAPK1, RELA, TNF, and MAPK8, belong predominantly to the MAPK family and NF-κB pathway. mdpi.com Molecular docking studies have indicated that this compound shows a binding affinity of -10.01 kcal/mol, which is notably low, suggesting strong interactions with targets like MAPK1, MAPK8, and TNF. mdpi.com

Table 1: this compound's Binding Affinity to Key Inflammatory Targets

| Target | Binding Affinity (kcal/mol) |

| MAPK1 | -10.01 mdpi.com |

| MAPK8 | -10.01 mdpi.com |

| TNF | -10.01 mdpi.com |

Research indicates that this compound modulates cytokine production and inhibits pathways involved in inflammation. Its strong binding to TNF, a major pro-inflammatory cytokine, suggests a direct role in regulating the expression of such mediators. mdpi.commdpi.com Furthermore, network pharmacology and Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) analyses, performed in the context of Saussurea involucrata (a source of this compound), have revealed that this compound's mechanisms involve pathways related to IL-17 signaling, Th17 cell differentiation, and osteoclast differentiation, all of which are crucial in inflammatory processes. mdpi.com

Modulation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) Signaling Pathways

Antitumor Mechanisms of this compound

This compound has demonstrated anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Its antitumor effects are linked to the modulation of key signaling pathways that govern cell proliferation and survival.

This compound's anticancer activity involves the induction of apoptosis in cancer cells. Apoptosis, or programmed cell death, is a fundamental process for removing damaged or unwanted cells, and its deregulation is a hallmark of cancer. nih.govmdpi.com Inducing apoptosis in precancerous lesions can effectively block tumor growth. nih.gov Many existing anticancer drugs leverage intact apoptotic signaling pathways to trigger cancer cell death. nih.gov

The intrinsic pathway of apoptosis, often targeted by anticancer agents, involves mitochondrial dysfunction, leading to the release of mitochondrial proteins like cytochrome c. mdpi.commdpi.com This, in turn, activates the caspase pathway, culminating in apoptosis. mdpi.com The overexpression of proapoptotic proteins from the Bcl-2 family, such as Bad and Bax, is also a characteristic feature of this pathway. mdpi.com The ability of compounds to cause cell cycle arrest and induce apoptosis is a well-documented mechanism for their anticancer effects. nih.govfrontiersin.org

This compound has been associated with the modulation of crucial signaling pathways that regulate cell proliferation and survival, notably the MAPK pathway. The PI3K/Akt/mTOR pathway is another significant pathway frequently overactivated in various cancers, playing a vital role in tumor cell proliferation, growth, and survival, making it a potential therapeutic target. mdpi.com While this compound is specifically linked to MAPK, the broader context of anticancer mechanisms often involves the inhibition of tumor growth and metastasis by affecting pathways such as ERK1/2, NF-κB, Akt, and by altering the balance of p53 and Bcl-2 family proteins. nih.govfrontiersin.org

Induction of Apoptosis and Cell Cycle Perturbations

Antimicrobial Mechanisms of this compound

This compound exhibits significant antimicrobial activity against a range of pathogens. Studies have shown its efficacy in inhibiting the growth of common bacteria, including Staphylococcus aureus and Escherichia coli. The primary mechanism identified for its antimicrobial action involves the disruption of bacterial cell membranes, which ultimately leads to cell death.

Table 2: Antimicrobial Activity of this compound

| Pathogen | Mechanism of Action | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | Disrupts bacterial cell membranes | 32 |

| Escherichia coli | Disrupts bacterial cell membranes | 32 |

Cellular Membrane Disruption in Pathogens

This compound demonstrates significant antimicrobial activity against a range of pathogens, notably inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli. wikipedia.org A primary mechanism identified for this antimicrobial action involves the disruption of bacterial cell membranes, which ultimately leads to cell death. wikipedia.org

The process of cellular membrane disruption by antimicrobial agents typically entails interactions with the phospholipid components of the bacterial membrane. These interactions can alter the physical properties of the membrane, such as its intrinsic curvature or fluidity, leading to destabilization. uminho.pt This destabilization increases membrane permeability, resulting in the leakage of essential cytoplasmic contents and ultimately causing cell lysis. uminho.pt For example, certain antimicrobial peptides (AMPs) are known to permeabilize bacterial membranes by forming pores through various models, including the barrel stave, carpet, and toroidal pore mechanisms, or by interacting with hydrophobic regions of the membrane. sci-hub.se Such actions lead to depolarization of the membrane and efflux of vital ions, culminating in bacterial cell death. uminho.pt

Inhibition of Microbial Growth and Virulence Factors

Beyond its membrane-disrupting capabilities, this compound has been shown to directly inhibit the growth of pathogenic microorganisms. Studies have reported its effectiveness against Staphylococcus aureus and Escherichia coli. wikipedia.org Specifically, this compound has demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. wikipedia.org

Virulence factors are specific microbial components or products that contribute to the pathogenicity of a microorganism, determining the extent and severity of the disease it can cause in a susceptible host. nih.govdana-farber.org While this compound's primary reported antimicrobial mechanism involves cellular membrane disruption and growth inhibition wikipedia.org, other antimicrobial strategies often focus on inhibiting bacterial communication systems, such as quorum sensing (QS), which regulate the expression of virulence factors and biofilm formation. mdpi.comnih.gov

Table 1: Minimum Inhibitory Concentration of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | 32 µg/mL |

Antioxidant Mechanisms of this compound

This compound exhibits potent antioxidant effects, a property crucial for protecting cells from damage induced by oxidative stress. wikipedia.org This activity is considered vital for its potential therapeutic efficacy in various conditions where oxidative damage plays a significant role. wikipedia.org

Direct Free Radical Scavenging Activities

The potent antioxidant capacity of this compound involves its ability to directly neutralize free radicals. wikipedia.org Direct free radical scavenging is a common mechanism by which antioxidant compounds exert their protective effects. This activity is frequently assessed using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical test. wikipedia.orgresearchgate.netspringermedizin.de In the DPPH assay, antioxidant compounds donate hydrogen atoms or electrons to the stable DPPH radical, leading to its decolorization, which can be measured spectrophotometrically. wikipedia.orgspringermedizin.de This indicates the compound's ability to scavenge free radicals. This compound's reported potent antioxidant effects suggest its capacity to directly interact with and neutralize harmful free radicals within biological systems. wikipedia.org

Modulation of Endogenous Antioxidant Defense Systems

In addition to direct free radical scavenging, many bioactive compounds can modulate the body's endogenous antioxidant defense systems. These systems are primarily composed of enzymatic antioxidants, which play a critical role in maintaining cellular redox homeostasis by scavenging reactive oxygen species (ROS). nih.govresearchgate.net Key enzymatic components include superoxide (B77818) dismutase (SOD), which dismutates superoxide radicals into hydrogen peroxide, and catalase (CAT) and various peroxidases, which further break down hydrogen peroxide. researchgate.netwikipedia.org Non-enzymatic antioxidant molecules also contribute to this intricate defense network. researchgate.net

Immunomodulatory Mechanisms of this compound

This compound has demonstrated significant anti-inflammatory and immunomodulatory properties, which are central to its potential therapeutic applications in conditions like rheumatoid arthritis. wikipedia.orguni.luuni.lu Its mechanisms involve interactions with key signaling pathways and the modulation of cytokine production. wikipedia.org

Impact on Immune Cell Proliferation and Differentiation

This compound exerts its immunomodulatory effects by interacting with crucial proteins involved in inflammatory and pain signaling pathways. Notably, molecular docking studies have shown that this compound exhibits strong binding affinity to members of the mitogen-activated protein kinase (MAPK) family, specifically MAPK1 and MAPK8, and to tumor necrosis factor (TNF). wikipedia.orguni.luuni.luplos.orgnih.govresearchgate.net The MAPK pathway is a fundamental cellular signaling cascade that regulates a variety of essential cellular processes, including cell proliferation, differentiation, and inflammatory responses. wikipedia.orgmdpi.combjmu.edu.cn

Furthermore, this compound effectively inhibits the expression of pro-inflammatory cytokines such as TNF-α and interleukin-6 (IL-6). wikipedia.org These cytokines are pivotal mediators of inflammation and play significant roles in modulating immune responses by influencing immune cell recruitment and differentiation. wikipedia.orgguidetopharmacology.orgharvard.edu The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, with which this compound has been shown to interact, is a central regulator of immune responses, inflammatory processes, and the control of cell proliferation and survival. wikipedia.orgharvard.edu

Table 2: Molecular Docking Binding Affinities of this compound with Key Targets

| Target | Binding Energy (kcal/mol) |

| MAPK1 | -10.01 uni.lu |

| MAPK8 | -10.01 uni.lu |

| TNF | -10.01 uni.lu |

Note: The binding energy of -10.01 kcal/mol was reported as the lowest affinity for this compound when compared to other flavonoids in Saussurea involucrata for these targets. uni.lu

Regulation of Immune Response Pathways

This compound, a sesquiterpene lactone isolated from Saussurea involucrata, has demonstrated significant preclinical immunomodulatory and anti-inflammatory activities, primarily through the regulation of key immune response pathways. These investigations highlight its potential as a therapeutic agent for inflammatory and autoimmune disorders.

Detailed Research Findings:

Preclinical studies indicate that this compound exerts its anti-inflammatory effects by modulating cytokine production and inhibiting critical signaling cascades involved in inflammation.

Inhibition of NF-κB Pathway: A primary mechanism of this compound's action involves its interaction with and inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. NF-κB is a pivotal transcription factor that regulates a wide array of genes involved in immune activation, inflammation, and the production of pro-inflammatory cytokines. nih.gov In experimental models, this compound has been shown to inhibit the phosphorylation of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) under lipopolysaccharide (LPS) stimulation. researchgate.net This inhibition of NF-κB signaling in microglia, a type of macrophage, is considered a main mechanism behind its analgesic effects in inflammatory pain models. researchgate.net Furthermore, the silencing of NF-κB in macrophages has been hypothesized to impair their activation and subsequent production of pathogenic cytokines. juliahealth.org

Modulation of MAPK Pathway: this compound also interacts with members of the mitogen-activated protein kinase (MAPK) family, specifically MAPK1 and MAPK8. mdpi.com These kinases are integral to various cellular processes, including inflammation and pain signaling. Network pharmacology and molecular modeling studies have identified MAPK targets as exhibiting high centrality in pathways related to rheumatoid arthritis (RA), suggesting that this compound's interaction with these targets contributes to its therapeutic potential in such conditions.

Cytokine Production Modulation: The compound's ability to modulate cytokine production is a key aspect of its immunoregulatory profile. This compound significantly reduces the levels of pro-inflammatory cytokines. nih.govresearchgate.net

Table 1: Effect of this compound on Pro-inflammatory Cytokines

| Cytokine | Effect of this compound (Preclinical) | Reference |

| TNF-α | Inhibition of production; Decreased serum levels in models | researchgate.netjuliahealth.org |

| IL-6 | Inhibition of production | nih.govresearchgate.net |

Macrophage Activation Inhibition: Preclinical evidence suggests that this compound can inhibit the activation of macrophages and microglia, thereby reducing the secretion of pro-inflammatory factors. researchgate.netjuliahealth.org This inhibition of macrophage activation is crucial in mitigating inflammatory responses, as activated macrophages are significant producers of inflammatory mediators in various pathological conditions, including autoimmune diseases.

Table 2: Molecular Targets and Binding Efficacy of this compound

| Target Protein | Binding Efficacy (Molecular Docking) | Stability (Molecular Dynamics Simulation) | Reference |

| TNF | Lowest binding energy (-9.8 to -10.01 kcal/mol) | RMSD values below 0.2-0.4 nm, indicating robust engagement | |

| MAPK1 | Prominent binding efficiency | Not explicitly detailed for this compound alone | mdpi.com |

| MAPK8 | Prominent binding efficiency | Fluctuations within 0.2 nm after stabilization | mdpi.com |

These findings collectively demonstrate this compound's capacity to regulate immune response pathways in preclinical settings, primarily through the suppression of key inflammatory mediators and the modulation of crucial signaling pathways like NF-κB and MAPK.

Molecular Target Identification and Pathway Analysis of Xuelianlactone

Computational Approaches for Xuelianlactone Target Prediction

Computational methods play a pivotal role in the initial identification and prediction of potential molecular targets for bioactive compounds like this compound, offering a systemic perspective on their pharmacological actions.

Network Pharmacology for Systemic Target Identification

Network pharmacology is a powerful approach that integrates bioinformatics, systems biology, and pharmacology to identify the complex interactions between drugs, targets, and diseases. This method is particularly effective for multi-component traditional medicines and compounds like this compound, which may exert their effects through multiple targets and pathways researchgate.netnih.gov.

Studies employing network pharmacology to investigate the therapeutic mechanisms of Saussurea involucrata (SI) in treating rheumatoid arthritis have identified this compound as a key active component researchgate.netnih.govbohrium.comuni.lu. These analyses typically involve identifying active compounds, predicting their potential targets, and then mapping these targets to disease-related pathways. For instance, one study identified 27 active compounds from SI, with 119 common targets shared with RA-related disease targets researchgate.netbohrium.comuni.lu.

High-ranking targets predicted through network pharmacology for compounds in SI, including this compound, primarily belong to the Mitogen-Activated Protein Kinase (MAPK) family and the Nuclear Factor-kappa B (NF-κB) pathway researchgate.netbohrium.comuni.lutruemeds.in. Specific targets identified include MAPK14, MAPK1, RELA (a subunit of NF-κB), and Tumor Necrosis Factor (TNF), all of which are intimately involved in inflammation and joint destruction associated with RA researchgate.netbohrium.comuni.lutruemeds.in.

Furthermore, Gene Ontology (GO) enrichment analysis and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis have revealed that this compound, as part of the active components of SI, influences multiple biological processes and signaling pathways. These include IL-17 signaling, Th17 cell differentiation, osteoclast differentiation, apoptosis, cell differentiation, and broader immune responses researchgate.netbohrium.comuni.luresearchgate.net.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques used to predict and analyze the binding interactions between a ligand (like this compound) and its potential protein targets uni.luthegoodscentscompany.comuni.luresearchgate.net. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction modes uni.luuni.lu. MD simulations, on the other hand, extend this analysis by simulating the dynamic behavior of the protein-ligand complex over time, offering crucial information on binding stability and conformational changes under physiological conditions uni.luthegoodscentscompany.comresearchgate.net.

Research has demonstrated this compound's strong binding affinity to several important targets, including TNF, MAPK1, and MAPK8 researchgate.netbohrium.comuni.lutruemeds.in. Notably, this compound has shown a particularly low binding energy with TNF, reported at -10.01 kcal/mol, indicating a robust interaction bohrium.com. Comparative studies have highlighted this compound's superior binding efficacy compared to other compounds such as Involucratin and Flazin, especially concerning targets like MAPK1, MAPK8, and TNF researchgate.netbohrium.comuni.lutruemeds.in.

Molecular dynamics simulations further corroborate these findings by confirming the stability of this compound-target complexes. For instance, this compound has been shown to maintain stable root-mean-square deviation (RMSD) values, typically below 0.2 nm during 100-ns simulations with TNF, signifying strong and stable target engagement bohrium.com. This stability is often superior to that observed with other comparative ligands, reinforcing this compound's potential as a potent modulator of these targets bohrium.com.

Table 1: Predicted Binding Affinities of this compound with Key Molecular Targets (Designed for Interactivity)

| Target | Predicted Binding Energy (kcal/mol) | Stability in MD Simulations (RMSD) | Key Pathway Relevance |

| TNF (Tumor Necrosis Factor) | -10.01 bohrium.com | < 0.2 nm (highly stable) bohrium.com | Inflammation, RA pathogenesis researchgate.netbohrium.comuni.lutruemeds.in |

| MAPK1 (MAP Kinase 1) | Significantly low affinity (p < 0.05 compared to other targets) bohrium.com | Stable bohrium.com | Inflammation, cell proliferation, apoptosis researchgate.netbohrium.comuni.lutruemeds.in |

| MAPK8 (MAP Kinase 8) | Significantly low affinity (p < 0.05 compared to other targets) bohrium.com | Stable bohrium.com | Inflammation, cell proliferation, apoptosis researchgate.netbohrium.comuni.lutruemeds.in |

| MAPK14 (MAP Kinase 14) | Not explicitly quantified for this compound, but identified as high-ranking target for SI compounds researchgate.netbohrium.comuni.lu | - | Inflammation, joint destruction researchgate.netbohrium.comuni.lu |

| RELA (NF-κB subunit) | Not explicitly quantified for this compound, but identified as high-ranking target for SI compounds researchgate.netbohrium.comuni.lu | - | Inflammation, immune responses researchgate.netbohrium.comuni.lu |

Experimental Validation of this compound's Molecular Targets

While computational predictions provide a strong foundation, experimental validation is critical to confirm the predicted molecular targets and understand the precise nature of ligand-target interactions.

In Vitro Protein-Ligand Binding Assays

In vitro protein-ligand binding assays are fundamental experimental techniques used to directly measure the interaction and affinity between a compound and its target protein in a controlled environment fishersci.cauni.lunih.govlabsolu.ca. These assays, which can include methods such as fluorescence polarization, isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and cellular thermal shift assay (CETSA), are essential for validating the binding affinities and specific interactions predicted by computational models fishersci.cauni.lunih.gov.

Although specific detailed in vitro binding assay results for this compound were not extensively detailed in the reviewed literature, the strong computational predictions for its binding to targets like TNF, MAPK1, and MAPK8 underscore the necessity and relevance of such experimental validation researchgate.netbohrium.comuni.lutruemeds.in. The high binding affinities observed in silico suggest that this compound forms stable complexes with these proteins, which would typically be confirmed through direct binding assays.

Omics-Based Target Deconvolution Strategies

Omics-based target deconvolution strategies represent a comprehensive approach to identify the molecular targets of small molecules, especially when their mechanisms of action are not fully understood nih.gov. These strategies leverage advanced functional genomics and multi-omics datasets, including proteomics, transcriptomics, and metabolomics, combined with cutting-edge bioinformatics tools nih.gov. Techniques like CRISPR-based screening, proteomics (e.g., chemical proteomics, mass spectrometry-based methods), and gene expression profiling can provide unbiased insights into how a compound modulates cellular pathways and identifies its direct binding partners under physiological conditions nih.gov.

For this compound, while specific omics-based deconvolution studies were not detailed in the available literature, these methodologies are crucial for further dissecting its complex pharmacological actions. By generating and analyzing disease-relevant multi-omics datasets, researchers can gain a deeper understanding of the genotype-phenotype relationships influenced by this compound and precisely identify its drug targets, thereby supporting rational drug design and development efforts nih.gov.

This compound's Influence on Cellular Signaling Networks

This compound exerts its therapeutic effects by influencing critical cellular signaling networks, primarily through its interactions with key proteins involved in inflammatory and immune responses. The computational analyses have consistently highlighted its impact on the MAPK family and NF-κB pathway, which are central to various cellular processes researchgate.netbohrium.comuni.lutruemeds.in.

By strongly binding to targets such as TNF, MAPK1, and MAPK8, this compound modulates inflammatory cascades researchgate.netbohrium.comuni.lutruemeds.in. For instance, TNF is a pivotal pro-inflammatory cytokine, and its modulation by this compound is significant in the context of inflammatory diseases like rheumatoid arthritis researchgate.netbohrium.comuni.lutruemeds.in. The MAPK family proteins (e.g., MAPK1, MAPK8, MAPK14) are crucial signaling molecules that regulate cell proliferation, differentiation, stress responses, and apoptosis researchgate.netbohrium.comuni.lutruemeds.in. The NF-κB pathway, involving targets like RELA, is a master regulator of immune responses and inflammation researchgate.netbohrium.comuni.lu.

Gene Ontology and KEGG pathway analyses further reveal this compound's broader influence on cellular signaling. These analyses indicate its involvement in pathways related to IL-17 signaling, Th17 cell differentiation, and osteoclast differentiation, all of which are implicated in the pathogenesis and progression of rheumatoid arthritis researchgate.netbohrium.comuni.luresearchgate.net. By modulating these interconnected signaling networks, this compound contributes to its observed anti-inflammatory and immunomodulatory activities, offering a multi-targeted approach to therapeutic intervention.

Table 2: this compound's Influence on Cellular Signaling Networks (Designed for Interactivity)

| Signaling Pathway/Network | Key Targets Involved | Biological Processes Influenced | Research Findings |

| MAPK Pathway | MAPK1, MAPK8, MAPK14 researchgate.netbohrium.comuni.lutruemeds.in | Cell proliferation, differentiation, stress responses, apoptosis, inflammation researchgate.netbohrium.comuni.lutruemeds.in | This compound exhibits strong binding efficacy to MAPK1 and MAPK8, suggesting modulation of these pathways researchgate.netbohrium.comuni.lutruemeds.in. |

| NF-κB Pathway | RELA, TNF researchgate.netbohrium.comuni.lutruemeds.in | Immune responses, inflammation, cell survival researchgate.netbohrium.comuni.lutruemeds.in | High-ranking targets identified in network pharmacology include NF-κB pathway components, indicating this compound's role in modulating inflammatory responses researchgate.netbohrium.comuni.lutruemeds.in. |

| IL-17 Signaling | - (Pathway, not direct target listed) researchgate.netbohrium.comuni.luresearchgate.net | Inflammation, autoimmune responses, Th17 cell differentiation researchgate.netbohrium.comuni.luresearchgate.net | KEGG analysis shows this compound influences IL-17 signaling, relevant to rheumatoid arthritis researchgate.netbohrium.comuni.luresearchgate.net. |

| Th17 Cell Differentiation | - (Pathway) researchgate.netbohrium.comuni.luresearchgate.net | Immune regulation, autoimmune disease researchgate.netbohrium.comuni.luresearchgate.net | Identified through GO/KEGG enrichment analysis as a pathway influenced by this compound researchgate.netbohrium.comuni.luresearchgate.net. |

| Osteoclast Differentiation | - (Pathway) researchgate.netbohrium.comuni.luresearchgate.net | Bone remodeling, joint destruction in RA researchgate.netbohrium.comuni.luresearchgate.net | Identified through GO/KEGG enrichment analysis as a pathway influenced by this compound, relevant to RA treatment researchgate.netbohrium.comuni.luresearchgate.net. |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Xuelianlactone

Identification of Pharmacophoric Features for Xuelianlactone Bioactivity

Pharmacophoric features refer to the ensemble of steric and electronic characteristics of a molecule that are essential for its optimal supramolecular interactions with a specific biological target, leading to a biological response nih.gov. These features typically include elements such as hydrophobic groups, aromatic rings, hydrogen bond donors, and hydrogen bond acceptors nih.govnih.gov.

For this compound, its inherent structural properties contribute to its bioactivity. The compound possesses a fused bicyclic framework naturalproducts.net. Analysis of its molecular descriptors indicates the presence of 3 hydrogen bond acceptors and 1 hydrogen bond donor naturalproducts.netnaturalproducts.net. It also contains 3 rings, but no aromatic rings naturalproducts.netnaturalproducts.net. These specific functional groups and structural motifs are likely involved in mediating its interactions with biological macromolecules.

Computational Modeling in this compound SAR/QSAR

Computational modeling techniques, including molecular docking and network pharmacology, are instrumental in elucidating the structure-activity relationships and quantitative structure-activity relationships of compounds like this compound. These methods allow for the prediction of molecular interactions and the identification of key biological pathways influenced by the compound mdpi.comresearchgate.netpharmacy180.com.

Molecular docking studies have been extensively utilized to assess the binding affinity of this compound to its potential therapeutic targets. For instance, this compound exhibited a strong binding affinity with MAPK1, MAPK8, and TNF, with a reported binding energy of -10.01 kcal/mol mdpi.com. This low binding energy suggests a favorable interaction between this compound and these targets mdpi.com.

Further, molecular dynamics simulations have been employed to evaluate the stability of the this compound-target complexes over time. In studies involving TNF, this compound demonstrated high stability, with Root Mean Square Deviation (RMSD) values remaining below 0.4 nm and fluctuations below 0.2 nm after stabilization, indicating a stable binding pose within the protein's active site mdpi.com.

| Target Protein | Binding Affinity (kcal/mol) | Molecular Dynamics Stability (RMSD) |

|---|---|---|

| MAPK1 | -10.01 mdpi.com | Not explicitly detailed for MAPK1, MAPK8; High stability for TNF complex mdpi.com |

| MAPK8 | -10.01 mdpi.com | Not explicitly detailed for MAPK1, MAPK8; High stability for TNF complex mdpi.com |

| TNF | -10.01 mdpi.com | Below 0.4 nm (fluctuations below 0.2 nm) mdpi.com |

Network pharmacology approaches have also been applied to understand this compound's role within complex biological systems, particularly in multi-component Traditional Chinese Medicine (TCM) formulas. In the context of osteoporosis treatment, this compound was identified as a core active component of Erxian Decoction, demonstrating interactions with a significant number of targets (degree = 131) nih.govresearchgate.netresearchgate.net. This multi-targeting characteristic, revealed through computational network analysis, provides a comprehensive view of its therapeutic mechanisms by mapping its influence across various biological pathways nih.govresearchgate.net.

Rational Design Principles for Optimizing this compound Analogues

Rational design is a strategy in chemical biology and biomolecular engineering focused on creating new molecules with desired functionalities by predicting how their structure will influence their behavior through physical models wikipedia.org. For this compound, the insights gained from SAR and computational modeling studies lay the foundation for the rational design of optimized analogues.

The molecular docking and dynamics simulations provide critical atomic-level information about how this compound interacts with its biological targets, such as MAPK1, MAPK8, and TNF mdpi.comresearchgate.net. Understanding the specific residues involved in binding, the nature of the interactions (e.g., hydrogen bonds, hydrophobic contacts), and the stability of the ligand-protein complex can guide modifications to the this compound scaffold mdpi.comwikipedia.org. For instance, if a particular functional group is identified as crucial for a strong interaction, analogues could be designed to enhance that interaction or introduce new ones. Conversely, if certain parts of the molecule are found to cause unfavorable interactions or instability, structural alterations could be made to mitigate these issues.

Beyond target binding, rational design also considers pharmacokinetic properties such as bioavailability and metabolic stability wikipedia.orgnih.gov. While specific design principles for this compound in these areas are not detailed in the available literature, the general approach involves identifying structural features that contribute to desired absorption, distribution, metabolism, and excretion (ADME) profiles. Computational tools can predict these properties for new analogues, allowing for iterative design and virtual screening before synthesis mdpi.comnih.gov. The goal is to create analogues that not only retain or enhance the desired bioactivity but also possess improved drug-like properties for potential therapeutic applications.

Preclinical Pharmacological Research of Xuelianlactone in Model Systems

In Vitro Assays for Pharmacological Profiling of Xuelianlactone

In vitro studies have been instrumental in characterizing the fundamental pharmacological effects of this compound at the cellular and molecular levels. Research indicates that this compound exhibits significant antimicrobial activity, demonstrating its ability to inhibit the growth of various pathogens, including bacteria such as Staphylococcus aureus and Escherichia coli. This antimicrobial effect is attributed to the disruption of bacterial cell membranes, leading to cell death. uni.lu

Beyond its antimicrobial properties, this compound has shown potent anti-inflammatory effects in cellular models. It modulates cytokine production and inhibits key pathways involved in inflammatory responses. Specifically, studies have revealed that this compound effectively inhibits the expression of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). uni.lu

Furthermore, this compound demonstrates anticancer activity in various cancer cell lines. It has been observed to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. This effect is linked to the modulation of crucial signaling pathways involved in cell survival and growth, notably the mitogen-activated protein kinase (MAPK) pathway. In vitro investigations have shown that this compound induces apoptosis by activating caspases and modulating proteins belonging to the Bcl-2 family. uni.lu

This compound also possesses significant antioxidant effects. It contributes to neutralizing free radicals and reducing oxidative stress, a property vital for protecting cells from damage and potentially contributing to its therapeutic efficacy across various conditions. uni.lu

Molecular docking and dynamic simulation studies have further elucidated the interactions of this compound with specific molecular targets. These computational analyses have demonstrated strong binding affinities between this compound and key proteins implicated in inflammatory and other disease pathways, including MAPK1, MAPK8, and TNF. This compound has shown a notably low binding affinity of -10.01 kcal/mol for these targets, indicating strong interaction. researchgate.netresearchgate.netnih.govuni.lu Moreover, molecular dynamics simulations have shown that this compound maintains stable Root Mean Square Deviation (RMSD) values (below 0.2 nm) when bound to TNF, suggesting high stability compared to other compounds like Acacetin (0.650 nm) and Flazin (0.39 nm). researchgate.net

Table 1: Molecular Docking Binding Affinities and Stability of this compound with Key Targets

| Target Protein | Binding Affinity (kcal/mol) | RMSD with TNF (nm) |

| MAPK1 | -10.01 researchgate.net | N/A |

| MAPK8 | -10.01 researchgate.net | N/A |

| TNF | -10.01 researchgate.net | <0.2 researchgate.net |

| Acacetin (for comparison with TNF) | N/A | 0.650 researchgate.net |

| Flazin (for comparison with TNF) | N/A | 0.39 researchgate.net |

In Vivo Animal Models for Efficacy Evaluation

Preclinical studies employing animal models are crucial for assessing the efficacy of this compound in complex biological systems, mirroring human disease conditions.

Assessment in Inflammatory Disease Models (e.g., Rheumatoid Arthritis Models)

This compound has demonstrated significant anti-inflammatory effects in various in vivo models. In a rat model of paw edema, administration of this compound resulted in a significant reduction in paw volume compared to control groups, indicating its ability to mitigate acute inflammatory responses. uni.lu

In the context of rheumatoid arthritis (RA), animal studies have shown that this compound can reduce inflammation and joint destruction. Its mechanism in these models involves the inhibition of the activation of NF-κB and MAPK signaling pathways, which subsequently leads to decreased levels of inflammatory markers. uni.lu

Evaluation in Cancer Models (e.g., Xenograft Models)

Research indicates that this compound possesses anticancer activity by inhibiting tumor growth in general. uni.lu While the specific details of animal models, such as xenograft models, for this compound's anticancer efficacy are not explicitly elaborated in the provided search results, xenograft models, typically involving the transplantation of human cancer cells into immunodeficient mice, are commonly used for preclinical evaluation of anticancer agents and their ability to inhibit tumor growth. labsolu.caresearchgate.net

Efficacy in Microbiological Infection Models

Although this compound has shown promising antimicrobial activity in vitro by disrupting bacterial cell membranes, specific in vivo animal model studies detailing its efficacy against microbiological infections were not extensively described in the provided information. uni.lu Animal models for evaluating antimicrobial agents often involve inducing infections in mice or other animals, such as pneumonia or systemic infections, and then assessing the compound's ability to reduce bacterial load or improve survival.

Studies in Bone Metabolism and Osteoporosis Models

In the realm of bone metabolism, this compound has been investigated for its potential effects. Notably, when combined with Quercetin, this compound has been shown to enhance bone protection by simultaneously targeting the TNF and RANKL pathways. uni.lu While this finding suggests a role in bone health, detailed standalone in vivo studies specifically evaluating this compound in established osteoporosis animal models (e.g., ovariectomized models in rodents or sheep) were not explicitly provided in the search results.

Pharmacodynamic and Mechanistic Elucidation in Preclinical Studies

Preclinical studies have provided significant insights into the pharmacodynamic actions and molecular mechanisms through which this compound exerts its therapeutic effects. A primary mechanism involves its interaction with key proteins and signaling pathways central to inflammation and pain. This compound has been shown to interact with the mitogen-activated protein kinase (MAPK) family and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to a reduction in inflammation and alleviation of pain. uni.lu

In the context of its anticancer activity, this compound's mechanism involves the induction of apoptosis in cancer cells. This is achieved through the activation of caspases and the modulation of Bcl-2 family proteins, which are critical regulators of programmed cell death. uni.lu

A unique structural feature contributing to its efficacy is the α,β-unsaturated lactone group within this compound. This moiety enables covalent interactions with the catalytic cysteine residue of TNF, which explains its observed low binding energy and high specificity towards this inflammatory target. uni.lu

Network pharmacology and molecular docking analyses have further validated these mechanistic insights, confirming the strong binding affinity of this compound to targets such as MAPK1, MAPK8, and TNF. researchgate.netresearchgate.netnih.govuni.lu Furthermore, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses have indicated that this compound's effects are significantly related to pathways involved in IL-17 signaling, Th17 cell differentiation, and osteoclast differentiation, providing a broader understanding of its immunomodulatory and bone-related activities. researchgate.netuni.lu

Advanced Analytical Method Development and Validation for Xuelianlactone Research

High-Resolution Chromatographic Techniques for Quantitative Analysis

High-resolution chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are the preferred methods for the quantitative analysis of sesquiterpene lactones (SLs), including Xuelianlactone researchgate.net. These techniques offer excellent separation efficiency, sensitivity, and reproducibility, which are critical for analyzing complex natural product extracts.

HPLC-based methods, often coupled with various detectors, are widely employed. For instance, an HPLC-Diode Array Detector-Electrospray Ionization-Mass Spectrometry (HPLC-DAD-ESI-MSn) method has been utilized for the simultaneous quantification of major compounds in Saussurea species, the botanical source of this compound nih.gov. Typical HPLC conditions for sesquiterpene lactones involve reversed-phase C18 columns. A common approach for separating SLs employs a solvent gradient system, such as 0.085% (v/v) o-phosphoric acid and acetonitrile (B52724), with a flow rate around 1.0 mL/min and detection often performed at wavelengths like 205 nm, although UV detection can be limited for compounds lacking strong chromophores researchgate.netacs.org. Semipreparative HPLC for isolating sesquiterpene lactones frequently uses RP-18 columns with methanol-water mixtures as the solvent system nih.gov.

UPLC offers enhanced resolution and speed compared to conventional HPLC due to smaller particle sizes in its columns. UPLC coupled with high-resolution mass spectrometry (UPLC-HRMS) and triple quadrupole mass spectrometry (UPLC-QQQ-MS) are powerful tools for screening and quantifying SLs in complex matrices like plant extracts researchgate.netpolyu.edu.hk. For example, a UPLC method for sesquiterpene lactones has utilized a Waters Acquity UPLC BEH C18 column (50 mm × 2.1 mm i.d, 1.7 μm) maintained at 40°C, with an injection volume of 3.0 μl. The mobile phase typically consists of a gradient system combining 0.1% aqueous formic acid (A) and acetonitrile (B), at a constant flow rate of 0.5 mL/min sci-hub.se.

Table 1: Representative Chromatographic Parameters for Sesquiterpene Lactones

| Parameter | HPLC (Example for SLs) acs.orgnih.gov | UPLC (Example for SLs) sci-hub.se |

| Column Type | RP-18 (e.g., Econosil C-18) | Waters Acquity UPLC BEH C18 |

| Column Dimensions | 10 μm, 10 × 250 mm (semipreparative) | 1.7 μm, 50 mm × 2.1 mm i.d. |

| Mobile Phase | Gradient: 0.085% o-phosphoric acid / Acetonitrile; Methanol (B129727) / Water | Gradient: 0.1% aqueous formic acid (A) / Acetonitrile (B) |

| Flow Rate | 1.0 mL/min (analytical); 1.5 mL/min (semipreparative) | 0.5 mL/min |

| Detection | UV-DAD (e.g., 205 nm, 306 nm, 330 nm) acs.orgoup.com | ESI-MS (Positive ion mode, e.g., [M+H]+, [M+Na]+) researchgate.netnih.govpolyu.edu.hksci-hub.se |

| Column Temperature | Not specified for all examples | 40°C |

| Injection Volume | Not specified for all examples | 3.0 μl |

Spectroscopic and Spectrometric Methods for Purity and Identity Confirmation

Spectroscopic and spectrometric methods are indispensable for confirming the purity and establishing the chemical identity of this compound. These techniques provide detailed structural information, enabling unambiguous characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR, 13C-NMR, and two-dimensional (2D) NMR techniques (e.g., DEPT), is fundamental for elucidating the complete structure of natural products like this compound acs.orgmdpi.com. Comprehensive NMR analysis allows for the assignment of proton and carbon signals, determination of connectivity, and elucidation of stereochemistry. The combination of 1D and 2D NMR spectra provides robust evidence for structural confirmation mdpi.com.

Mass Spectrometry (MS) is crucial for determining the molecular weight and obtaining fragmentation patterns that aid in structural elucidation. Electrospray Ionization Mass Spectrometry (ESI-MS), particularly High-Resolution ESI-MS (HRESIMS), is widely used for sesquiterpenoids to obtain exact mass measurements and confirm molecular formulas mdpi.comacs.org. Sesquiterpene lactones typically ionize effectively in positive ion mode, forming protonated molecules ([M+H]+) or sodium adducts ([M+Na]+) researchgate.netnih.govpolyu.edu.hksci-hub.se. The fragmentation patterns observed in tandem mass spectrometry (MS/MS or MSn) can provide diagnostic ions that are characteristic of specific sesquiterpene lactone skeletons, aiding in differentiation and confirmation sci-hub.se.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy serve as complementary techniques. UV-Vis spectroscopy can indicate the presence of chromophores and conjugated systems, while IR spectroscopy provides information about functional groups present in the molecule (e.g., carbonyl, hydroxyl groups) polyu.edu.hk. However, it is noted that the nature of some sesquiterpene lactones may limit the applicability of UV detection if they lack strong chromophoric groups researchgate.net.

Bioanalytical Methodologies for this compound Quantification in Biological Matrices

The development of robust bioanalytical methodologies is essential for quantifying this compound in biological matrices (e.g., plasma, urine, tissues) to support pharmacokinetic, metabolism, and bioavailability studies. Such studies are critical for understanding the disposition of the compound in vivo.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and ability to handle complex biological matrices ijpsonline.com. While specific bioanalytical methods for this compound were not detailed in the provided search results, methods for other sesquiterpene lactones offer a strong precedent. For instance, a UPLC-MS/MS method has been developed for the simultaneous determination of isoalantolactone (B1672209) and alantolactone, two major active sesquiterpene lactones, in various rat biological samples including plasma, organs, bile, urine, and feces mdpi.com.

Key aspects of bioanalytical method development include:

Sample Preparation: Biological matrices are complex and require efficient sample preparation to remove interfering substances and concentrate the analyte. Common techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) ijpsonline.com. For sesquiterpene lactones, acetonitrile precipitation has been successfully employed mdpi.com. SPE is often recommended over PP for certain compounds to mitigate ion suppression effects in LC-MS/MS ijpsonline.com.

Chromatographic Separation: Reversed-phase columns, such as C18, are typically used for separating the analyte from matrix components. Isocratic or gradient elution with mobile phases like water (containing a small percentage of acid, e.g., 0.1% formic acid) and organic solvents (e.g., acetonitrile) are common mdpi.com.

Mass Spectrometric Detection: Triple quadrupole mass spectrometers (QQQ-MS) operating in multiple reaction monitoring (MRM) mode are preferred for quantification due to their high sensitivity and specificity. This involves monitoring specific precursor-to-product ion transitions unique to the analyte and an internal standard polyu.edu.hk.

Internal Standard (IS): The use of a stable isotope-labeled or structurally similar internal standard is crucial for accurate quantification, compensating for matrix effects and variations in sample preparation and injection mdpi.com.

Method Validation: Bioanalytical methods must be rigorously validated according to regulatory guidelines (e.g., FDA guidelines). Validation parameters typically include linearity, accuracy, precision, lower limit of quantification (LLOQ), limit of detection (LOD), matrix effect, and stability (freeze-thaw stability, short-term stability, long-term stability, and post-preparative stability) oup.commdpi.com. For isoalantolactone and alantolactone, extraction efficiencies ranged from 80.57% to 95.38%, and acceptable stabilities under various conditions were demonstrated mdpi.com.

Table 2: Bioanalytical Method Validation Parameters (General for Sesquiterpene Lactones) polyu.edu.hkoup.commdpi.com

| Parameter | Description | Typical Acceptance Criteria (Examples) |

| Linearity | Relationship between analyte concentration and detector response. | Correlation coefficient (r²) ≥ 0.995 |

| Accuracy | Closeness of mean test results to the true concentration. | Mean accuracy within ±15% of nominal concentration (±20% at LLOQ) |

| Precision | Closeness of individual measurements within a set (intra-day) or across sets (inter-day). | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) ≤ 15% (≤20% at LLOQ) |

| LLOQ | Lowest concentration that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10, Accuracy within ±20%, Precision ≤ 20% |

| LOD | Lowest concentration that can be detected, but not necessarily quantified. | Signal-to-noise ratio ≥ 3 |

| Extraction Efficiency | Effectiveness of the sample preparation method in recovering the analyte from the matrix. | Typically > 80% |

| Matrix Effect | Influence of co-eluting matrix components on the ionization of the analyte. | Internal standard normalized matrix factor within 85-115% |

| Stability | Analyte stability under various storage and processing conditions (e.g., freeze-thaw, short-term, long-term, post-preparative). | Within ±15% of initial concentration |

Future Directions and Research Perspectives for Xuelianlactone

Exploration of Novel Biological Activities and Therapeutic Applications

Current research has highlighted Xuelianlactone's notable anti-inflammatory and anticancer properties. It has been observed to modulate cytokine production and inhibit pathways involved in inflammation, demonstrating relevance in conditions such as rheumatoid arthritis (RA) by inhibiting pro-inflammatory cytokines like TNF-α and IL-6 . Furthermore, this compound exhibits antioxidant activity, effectively neutralizing free radicals and reducing oxidative stress . Its anticancer effects involve inducing apoptosis in cancer cells and inhibiting tumor growth, with links to the modulation of key signaling pathways such as the MAPK pathway .

Molecular docking studies have provided insights into its potential therapeutic targets, revealing outstanding binding efficacy with proteins like MAPK1, MAPK8, and TNF, which are crucial in the pathogenesis of RA mdpi.comnih.govresearchgate.netmdpi.com. Future investigations will aim to broaden the spectrum of its known biological activities. This includes exploring its potential in other inflammatory disorders beyond RA, investigating its efficacy against a wider range of cancer types, and delving into its antioxidant capabilities in various oxidative stress-related pathologies. The ongoing discovery of bioactive compounds from natural sources continues to be a vital area of research, emphasizing the importance of identifying novel applications for compounds like this compound mdpi.commdpi.comnih.gov.

Innovative Synthetic Methodologies and Chemical Diversification Strategies

The development of innovative synthetic methodologies is crucial for ensuring a sustainable and scalable supply of this compound and its derivatives. While specific details on novel synthetic routes for this compound are not extensively documented, the broader field of natural product synthesis is advancing rapidly. Future efforts will likely focus on developing more efficient, environmentally friendly, and cost-effective total synthesis routes for this compound. This includes exploring "green chemistry" approaches, such as solvent-free reactions and the application of microwave or UV-Vis light irradiation and mechanochemical activation, which are gaining prominence in organic synthesis nih.govnih.gov.

Beyond total synthesis, chemical diversification strategies will be paramount. This involves the systematic modification of the this compound scaffold to create novel analogs with improved pharmacological properties, such as enhanced potency, selectivity, metabolic stability, and bioavailability. Such strategies, which are common in peptide therapeutic development, aim to address inherent limitations of natural products and optimize their drug-like characteristics mdpi.com. The exploration of novel synthetic methodologies often leads to the discovery of new reagents and reactions, which can further benefit the chemical biology community nih.gov.

Advancements in Mechanistic Understanding and Target Validation